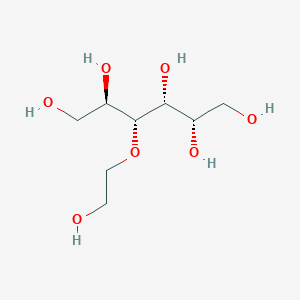
CERAMIDE GLYCANASE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceramide glycanase is an enzyme used to deglycosylate a variety of glycosphingolipids by cleaving the β-glycosyl linkage . It is primarily used to release glycans from glycosphingolipids (GSLs) for their characterization .
Synthesis Analysis
Ceramides, the precursors of ceramide glycanase, are synthesized biologically by many organisms. This biological production of ceramides has been studied as a green alternative to the chemical synthesis method .Molecular Structure Analysis
The molecular structure of ceramides, including ceramide glycanase, is complex and involves various types of molecular interactions within glycan-protein complexes . The structural investigation of glycosylated biomolecules, including conformational changes of glycans, impacts molecular interactions within the glycan-protein complex .Chemical Reactions Analysis
Ceramide glycanase is involved in the hydrolysis of monosialoganglioside GM1 . It is also implicated in the induction of β-cell apoptosis and the modulation of many insulin signaling intermediates .Physical And Chemical Properties Analysis
Ceramide glycanase is extremely hydrophobic and cannot exist in suspension in aqueous media . It increases the molecular order (rigidity) of phospholipids in membranes, gives rise to lateral phase separation and domain formation in phospholipid bilayers, and makes bilayers and cell membranes permeable to small and large solutes .Mechanism of Action
Safety and Hazards
Future Directions
Future research directions include understanding the diverse physiological and pathological roles of ceramides and their metabolites in epidermal permeability barrier function, epidermal cell proliferation and differentiation, immunity, and cutaneous diseases . There is also interest in the utilization of ceramides to treat cutaneous disease .
properties
CAS RN |
106769-66-8 |
|---|---|
Product Name |
CERAMIDE GLYCANASE |
Molecular Formula |
C15H13N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



